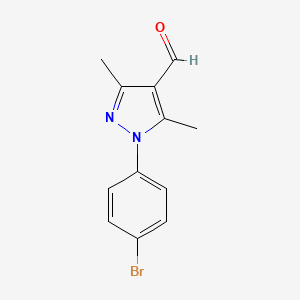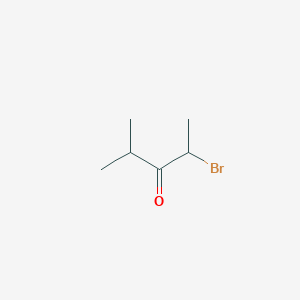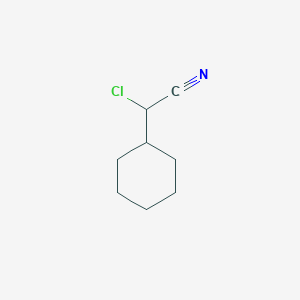![molecular formula C22H19N3O3 B3035139 1-[(3,5-dimethylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-63-2](/img/structure/B3035139.png)
1-[(3,5-dimethylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
Vue d'ensemble
Description
1-(3,5-Dimethylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole, commonly known as DMB-6-NPB, is a novel synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, containing a benzimidazole ring, which is a nitrogen-containing 5-membered ring. DMB-6-NPB has been found to possess a number of interesting properties, including antioxidant, anti-inflammatory, and anti-cancer activities. It is also known to have a wide range of biochemical and physiological effects on various cell types, making it an attractive target for further research.
Applications De Recherche Scientifique
DMB-6-NPB has been used in a wide range of scientific research applications. It has been used to study the antioxidant, anti-inflammatory, and anti-cancer effects of the compound. It has also been used to investigate the biochemical and physiological effects of the compound on various cell types. Additionally, DMB-6-NPB has been used to study the mechanisms of action of the compound and its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of DMB-6-NPB is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and inhibiting oxidative damage. It is also thought to inhibit the activation of nuclear factor-kappa B, which is involved in the regulation of the inflammatory response. Additionally, DMB-6-NPB is believed to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
DMB-6-NPB has been found to have a wide range of biochemical and physiological effects on various cell types. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to inhibit the activation of inflammatory pathways. Additionally, it has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DMB-6-NPB in laboratory experiments offers a number of advantages. It is a relatively simple compound to synthesize and is relatively stable in aqueous solutions. Additionally, it has a wide range of biochemical and physiological effects on various cell types, making it an attractive target for further research. However, it is important to note that the exact mechanism of action of DMB-6-NPB is still not fully understood, and further research is needed to clarify this.
Orientations Futures
Given the potential of DMB-6-NPB as a therapeutic agent, there are a number of potential future directions for research. These include further investigation into the mechanism of action of the compound, as well as its potential applications in the treatment of various diseases. Additionally, further research into the biochemical and physiological effects of the compound on various cell types could lead to the development of more effective therapeutic agents. Finally, further research into the synthesis of DMB-6-NPB and its derivatives could lead to the development of more efficient and cost-effective synthesis methods.
Propriétés
IUPAC Name |
1-[(3,5-dimethylphenyl)methoxy]-6-nitro-2-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-15-10-16(2)12-17(11-15)14-28-24-21-13-19(25(26)27)8-9-20(21)23-22(24)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRYZPCIASVQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-dimethylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B3035058.png)



![1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B3035064.png)


![2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone](/img/structure/B3035068.png)

![2-{2-[3-(dimethylamino)phenoxy]acetyl}-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3035073.png)


